N20C hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

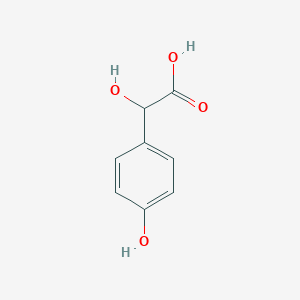

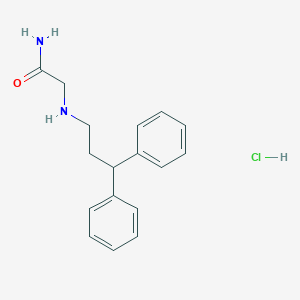

Synthesewege und Reaktionsbedingungen: Die Synthese von N20C-Hydrochlorid beinhaltet die Reaktion von 3,3-Diphenylpropylamin mit Chloracetylchlorid unter Bildung von 2-((3,3-Diphenylpropyl)amino)acetamid. Dieses Zwischenprodukt wird dann mit Salzsäure behandelt, um N20C-Hydrochlorid zu erhalten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, folgt die Synthese in der Regel dem Laborpräparationsweg mit Optimierung für die großtechnische Produktion. Dies beinhaltet die Sicherstellung hoher Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungsprozesse .

Arten von Reaktionen:

Substitutionsreaktionen: N20C-Hydrochlorid kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen zu ihren entsprechenden Amin- und Carbonsäurederivaten hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride.

Hydrolyse: In der Regel werden saure oder basische wässrige Lösungen verwendet.

Hauptprodukte:

Substitutionsreaktionen: Produkte hängen von dem eingeführten Substituenten ab.

Hydrolyse: Die Hauptprodukte sind 3,3-Diphenylpropylamin und Essigsäure.

Wissenschaftliche Forschungsanwendungen

N20C-Hydrochlorid wird aufgrund seiner Fähigkeit, NMDA-Rezeptoren zu blockieren, in der wissenschaftlichen Forschung intensiv eingesetzt. Seine Anwendungen umfassen:

Neuroprotektion: Es wird verwendet, um neuroprotektive Mechanismen in verschiedenen Modellen neurodegenerativer Erkrankungen zu untersuchen.

Pharmakologische Studien: Die Verbindung wird in der pharmakologischen Forschung eingesetzt, um die Rolle von NMDA-Rezeptoren bei der synaptischen Übertragung und Plastizität zu verstehen.

Arzneimittelentwicklung: N20C-Hydrochlorid dient als Leitverbindung bei der Entwicklung neuer therapeutischer Mittel, die auf NMDA-Rezeptoren abzielen

5. Wirkmechanismus

N20C-Hydrochlorid entfaltet seine Wirkung, indem es an den mit dem NMDA-Rezeptor assoziierten Ionenkanal bindet und so den Einstrom von Calciumionen verhindert. Diese Blockade hemmt die Exzitotoxizität, einen Prozess, der zu neuronalen Schäden und zum Zelltod führt. Die neuroprotektive Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, die synaptische Übertragung zu modulieren und übermäßige neuronale Entladungen zu reduzieren .

Ähnliche Verbindungen:

Dizocilpin (MK-801): Ein weiterer nicht-kompetitiver NMDA-Rezeptor-Antagonist mit ähnlichen neuroprotektiven Eigenschaften.

Felbamat: Ein Antiepileptikum, das ebenfalls auf NMDA-Rezeptoren wirkt.

Cycloleucin: Ein Antagonist von Glycinrezeptoren, die mit NMDA-Rezeptoren assoziiert sind.

Einzigartigkeit: N20C-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Bindungskinetik und starken Spannungsabhängigkeit, die zu seiner schnellen On-Off-Blockade von NMDA-Rezeptoren beitragen. Dies macht es besonders effektiv in Studien, die eine präzise Modulation der NMDA-Rezeptoraktivität erfordern .

Wirkmechanismus

N20C hydrochloride exerts its effects by binding to the ion channel associated with the NMDA receptor, preventing the influx of calcium ions. This blockade inhibits excitotoxicity, a process that leads to neuronal damage and death. The compound’s neuroprotective activity is attributed to its ability to modulate synaptic transmission and reduce excessive neuronal firing .

Vergleich Mit ähnlichen Verbindungen

Dizocilpine (MK-801): Another non-competitive NMDA receptor antagonist with similar neuroprotective properties.

Felbamate: An anti-epileptic agent that also acts on NMDA receptors.

Cycloleucine: An antagonist of NMDA receptor-associated glycine receptors.

Uniqueness: N20C hydrochloride is unique due to its specific binding kinetics and strong voltage dependence, which contribute to its rapid on-off blockade of NMDA receptors. This makes it particularly effective in studies requiring precise modulation of NMDA receptor activity .

Eigenschaften

IUPAC Name |

2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJDLPUASJEVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

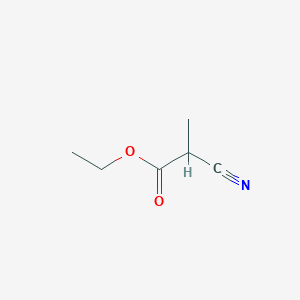

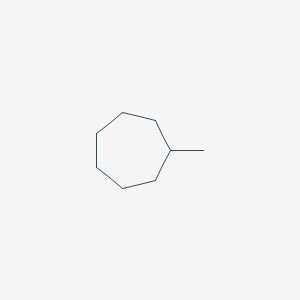

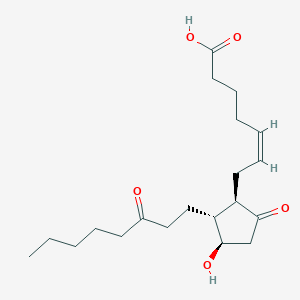

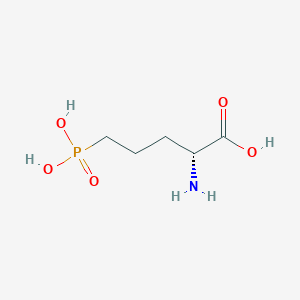

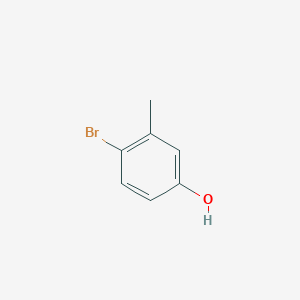

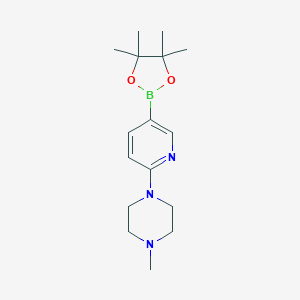

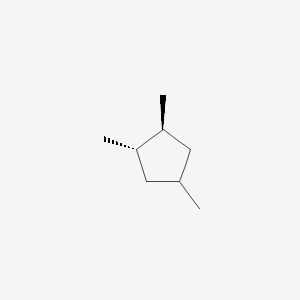

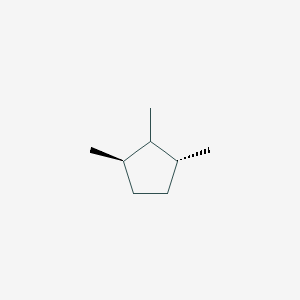

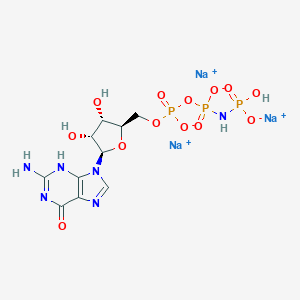

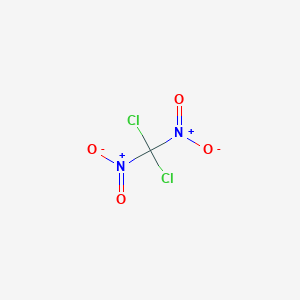

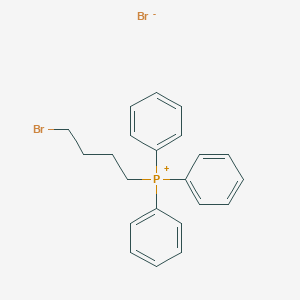

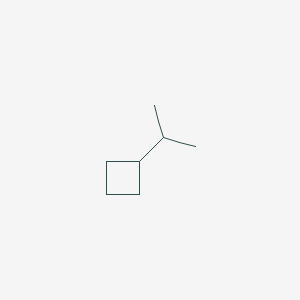

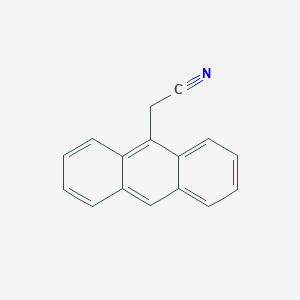

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.